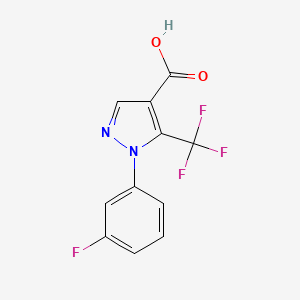

4-(Piperidin-4-yloxy)pyridine-2-carboxamide

説明

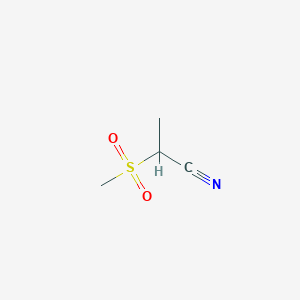

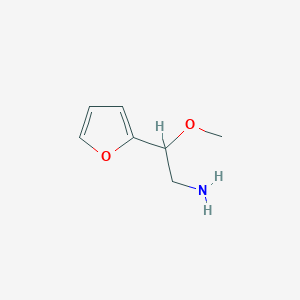

“4-(Piperidin-4-yloxy)pyridine-2-carboxamide” is a chemical compound that belongs to the class of pyridine carboxamides . The molecular formula of this compound is C11H15N3O2, and its molecular weight is 221.26 g/mol .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The IUPAC name of this compound is 4-(4-piperidinyloxy)-2-pyridinecarboxamide . The InChI code is 1S/C11H15N3O2/c12-11(15)10-7-9(3-6-14-10)16-8-1-4-13-5-2-8/h3,6-8,13H,1-2,4-5H2,(H2,12,15) .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用

Synthesis of Piperidine Derivatives

4-(Piperidin-4-yloxy)pyridine-2-carboxamide: is a valuable precursor in the synthesis of piperidine derivatives, which are crucial in drug design. Recent advances have shown that various intra- and intermolecular reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals.

Urease Inhibition

This compound has been explored for its potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, which is a critical process in many pathogenic bacteria. Inhibitors of urease are sought after for their therapeutic potential against diseases like gastric and duodenal cancer .

Anti-inflammatory Applications

Derivatives of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide have been investigated for their anti-inflammatory properties. Specifically, they have shown promise in inhibiting the production of PGE2, a pro-inflammatory mediator, thus indicating potential applications in the treatment of inflammation-related conditions .

Enzyme Inhibition for Drug Design

The structural flexibility of 4-(Piperidin-4-yloxy)pyridine-2-carboxamide allows for its use in the design of enzyme inhibitors. By modifying the piperidine moiety, researchers can create molecules that selectively bind to and inhibit specific enzymes, which is a fundamental approach in the development of new drugs .

Molecular Docking Studies

Molecular docking studies have utilized 4-(Piperidin-4-yloxy)pyridine-2-carboxamide derivatives to understand their interaction with various biological targets. These studies help in predicting the orientation and binding affinity of these compounds to their targets, which is crucial for rational drug design .

Pharmacokinetics and ADME Profiling

The compound’s derivatives are also used in studying pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. Understanding these properties is essential for assessing the drug-likeness of potential pharmaceuticals .

Synthesis of Biologically Active Compounds

4-(Piperidin-4-yloxy)pyridine-2-carboxamide: serves as a building block for synthesizing a wide range of biologically active compounds. Its versatility in chemical reactions makes it a valuable asset in the discovery of new therapeutic agents .

Chemical Education and Research

Lastly, the compound is used in chemical education and research to demonstrate various synthetic techniques and reaction mechanisms. It provides a practical example for students and researchers to understand complex organic synthesis processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

特性

IUPAC Name |

4-piperidin-4-yloxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-11(15)10-7-9(3-6-14-10)16-8-1-4-13-5-2-8/h3,6-8,13H,1-2,4-5H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMFHPWVBDVMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC(=NC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-4-yloxy)pyridine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)

![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)

![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)

![2-[(Prop-2-yn-1-yl)carbamoyl]acetic acid](/img/structure/B1444964.png)

![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)